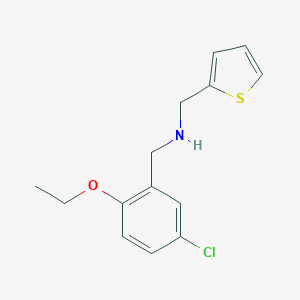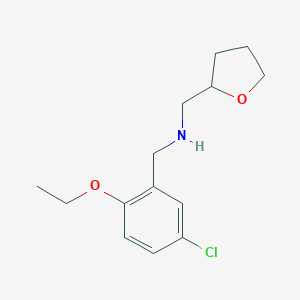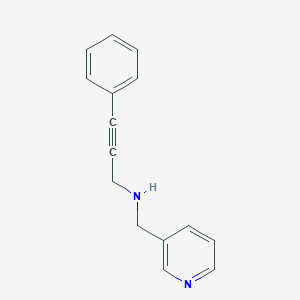![molecular formula C12H15N5O2S B496271 N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B496271.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the reaction of nitriles with azides under acidic conditions.
Formation of the Sulfanyl Group: This involves the reaction of thiols with appropriate alkylating agents.
Coupling Reactions: The final step involves coupling the benzodioxole and tetrazole intermediates through a sulfanyl linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the tetrazole ring can form hydrogen bonds with polar residues. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- **N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine
- **N-(1,3-benzodioxol-5-ylmethyl)-1-phenylmethanesulfonamide
- **N,N-bis(1,3-benzodioxol-5-ylmethyl)amine
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H15N5O2S |
|---|---|
分子量 |
293.35g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-5-4-13-7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6,13H,4-5,7-8H2,1H3 |
InChI 键 |
MZOUUENCQIPPGA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496189.png)
![2-(2-Chloro-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496190.png)
![1-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)propan-2-ol](/img/structure/B496191.png)
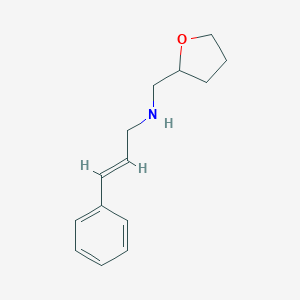
![2-(2-Chloro-6-ethoxy-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496193.png)
![N-(tert-butyl)-2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496194.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-thienylmethyl)amine](/img/structure/B496195.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B496196.png)
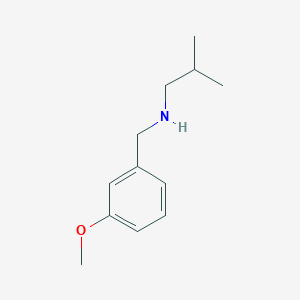
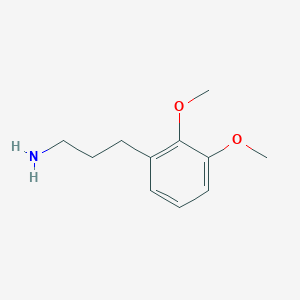
![N-[(2-methoxy-1-naphthyl)methyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B496204.png)
